molecular formula C15H14FN3 B3200022 [2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanamine CAS No. 1017330-88-9

[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanamine

Cat. No. B3200022
CAS RN: 1017330-88-9
M. Wt: 255.29 g/mol
InChI Key: KIOUZAAIJKIDLO-UHFFFAOYSA-N
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Description

“[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanamine” is a chemical compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as “[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanamine”, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . It is reasonably fast, very clean, high yielding, and requires simple workup .


Molecular Structure Analysis

The molecular structure of “[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanamine” can be represented by the SMILES string O=C (O)CC1=C (C2=CC (C)=C (F)C=C2)N=C3N1C=C (C)C=C3 . The InChI code for this compound is 1S/C17H15FN2O2/c1-10-3-6-15-19-17 (12-4-5-13 (18)11 (2)7-12)14 (8-16 (21)22)20 (15)9-10/h3-7,9H,8H2,1-2H3, (H,21,22) .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .


Physical And Chemical Properties Analysis

The empirical formula of “[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanamine” is C17H15FN2O2 . Its molecular weight is 298.31 . The compound is a solid at room temperature .

Scientific Research Applications

Antibacterial Activity

The compound has been synthesized by condensing 2-(4-Fluorophenyl)-6-methylH-imidazo[1,2-α]pyridine-3-carbaldehyde with various aromatic amines. Researchers evaluated its antibacterial activity against Gram-positive bacteria (such as Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (including Escherichia coli and Salmonella peratyphi B). This assessment helps determine its potential as an antimicrobial agent .

Antifungal Activity

In addition to antibacterial properties, the compound was also tested for antifungal activity against Candida albicans and Aspergillus niger. Understanding its effectiveness against fungal pathogens is crucial for therapeutic applications .

Biodynamic Behavior

Researchers investigated the biodynamic behavior of the synthesized azomethine derivatives. This involves studying their interactions with biological systems, including absorption, distribution, metabolism, and excretion. Such insights contribute to drug development and optimization .

Schiff Base Derivatives

Considering the compound’s structure, it falls within the category of Schiff bases. These compounds exhibit diverse biological activities. For instance, other imine derivatives with similar moieties have demonstrated antifungal properties against clinical isolates like Aspergillus avus, Aspergillus fumigatus, and Trichophyton mentagrophytes .

Anti-Inflammatory and Analgesic Potential

While not directly studied for this compound, related indole derivatives have shown anti-inflammatory and analgesic activities. These properties are essential for pain management and inflammation control .

Synthetic Routes and Mechanisms

Understanding the synthetic pathways and reaction mechanisms involved in the compound’s formation is crucial for further optimization and modification. Researchers explore these aspects to enhance its properties and tailor it for specific applications .

properties

IUPAC Name

[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3/c1-10-2-7-14-18-15(13(8-17)19(14)9-10)11-3-5-12(16)6-4-11/h2-7,9H,8,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOUZAAIJKIDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2CN)C3=CC=C(C=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanamine
Reactant of Route 2
[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanamine
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[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanamine
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[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanamine
Reactant of Route 5
[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanamine
Reactant of Route 6
[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanamine

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